molecular formula C17H18ClFN2 B5663320 1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5663320
M. Wt: 304.8 g/mol
InChI Key: KJGYMEYXTIZAAK-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This particular compound has been investigated for its anti-allergic properties and other biological activities .

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses . The compound may also interact with other receptors and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYMEYXTIZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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